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Compound of Interest

Compound Name: Mag-Fura-2 tetrapotassium

Cat. No.: B1146849 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing Mag-Fura-2 for quantitative

measurements of intracellular magnesium ([Mg²⁺]) and high concentrations of calcium ([Ca²⁺])

in live cells. The protocols detailed below cover reagent preparation, cell loading, fluorescence

imaging, and data analysis, enabling robust and reproducible results for applications in cellular

signaling research and drug discovery.

Mag-Fura-2 is a ratiometric, UV-excitable fluorescent indicator. Its acetoxymethyl (AM) ester

form is cell-permeant, allowing for non-invasive loading into live cells.[1] Once inside the cell,

cellular esterases cleave the AM group, trapping the active indicator in the cytoplasm. Mag-

Fura-2 exhibits a spectral shift upon binding to its target ion. When excited at approximately

340 nm and 380 nm, the ratio of the fluorescence emission at ~510 nm is proportional to the

intracellular ion concentration.[1] This ratiometric measurement minimizes issues such as

uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate

and reliable data.[2]

While primarily a magnesium indicator, Mag-Fura-2's lower affinity for Ca²⁺ compared to

indicators like Fura-2 makes it suitable for measuring high, transient Ca²⁺ concentrations that

would otherwise saturate high-affinity dyes.[3]
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Quantitative data for the use of Mag-Fura-2 AM is summarized in the tables below for easy

reference and comparison.

Table 1: Reagent and Solution Preparation

Reagent/Soluti
on

Stock
Concentration

Solvent
Storage
Conditions

Working
Concentration

Mag-Fura-2, AM 2 to 5 mM
Anhydrous

DMSO

-20°C,

desiccated,

protected from

light

2 to 20 µM

Pluronic® F-127 10% (w/v) Distilled Water 4°C 0.02% to 0.04%

Probenecid 25 mM
1 M NaOH, then

buffer
-20°C 0.5 to 1 mM

Assay Buffer 1X

Varies (e.g.,

HBSS with

HEPES)

4°C 1X

Table 2: Spectral Properties and Imaging Parameters
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Parameter Wavelength/Value Notes

Excitation Wavelength 1 (Ion-

bound)
~340 nm

Optimal for Mag-Fura-2 bound

to Mg²⁺ or Ca²⁺.[1]

Excitation Wavelength 2 (Ion-

free)
~380 nm

Optimal for unbound Mag-

Fura-2.[1]

Emission Wavelength ~510 nm
Emission peak for both bound

and unbound forms.[1]

Recommended Filter Set Fura-2 filter set

Commonly used for ratiometric

imaging of Fura-2 and Mag-

Fura-2.[1]

Dissociation Constant (Kd) for

Mg²⁺
~1.9 mM [3]

Dissociation Constant (Kd) for

Ca²⁺
~25 µM [3]

Experimental Protocols
I. Reagent Preparation

Mag-Fura-2, AM Stock Solution (2-5 mM):

Prepare a 2 to 5 mM stock solution of Mag-Fura-2, AM in high-quality, anhydrous DMSO.

[1]

Aliquot into single-use volumes and store at -20°C, protected from light. Avoid repeated

freeze-thaw cycles.[1]

Pluronic® F-127 Stock Solution (10%):

Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. This may require gentle

heating and vortexing.

Store at 4°C.
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Probenecid Stock Solution (25 mM):

Probenecid helps to inhibit organic anion transporters, reducing dye leakage from the

cells.[1][4]

Dissolve the required amount of probenecid in a small volume of 1 M NaOH, then bring to

the final volume with your assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

Aliquot and store at -20°C.

Assay Buffer (e.g., HHBS):

Prepare Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to a pH of 7.2-7.4.[4]

[5] Other physiological buffers can also be used.

II. Cell Loading Protocol
This protocol provides a general guideline and should be optimized for your specific cell type

and experimental conditions.

Cell Preparation:

Plate cells on an appropriate imaging vessel (e.g., glass-bottom dishes or microplates) to

achieve 80-90% confluency on the day of the experiment.

Preparation of Mag-Fura-2 Loading Solution:

On the day of the experiment, allow all stock solutions to warm to room temperature.

Prepare the loading solution by diluting the Mag-Fura-2, AM stock solution into the assay

buffer to a final concentration of 2-20 µM. For most cell lines, a final concentration of 4-5

μM is recommended.[1]

Add Pluronic® F-127 to the loading solution to a final concentration of 0.02-0.04% to aid in

the dispersion of the AM ester in the aqueous buffer.[1]

If dye leakage is an issue for your cell type, add probenecid to the loading solution to a

final concentration of 0.5-1 mM.[1]
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Vortex the solution thoroughly.

Cell Loading:

Remove the cell culture medium from the cells.

Wash the cells once with the assay buffer.

Add the Mag-Fura-2 loading solution to the cells and incubate for 30-60 minutes at 37°C in

a cell incubator.[1] The optimal loading time may vary between cell types and should be

determined empirically.

Washing:

After incubation, remove the loading solution.

Wash the cells two to three times with fresh, pre-warmed assay buffer to remove

extracellular dye. If probenecid was used during loading, it is recommended to also

include it in the wash and final imaging buffer.

Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for

complete de-esterification of the dye by intracellular esterases.[6]

III. Imaging Protocol
Microscope Setup:

Use an inverted fluorescence microscope equipped with a UV-capable light source, a

Fura-2 filter set, and a sensitive camera.[1]

The system should be capable of alternating excitation between ~340 nm and ~380 nm

and collecting emission at ~510 nm.

Image Acquisition:

Mount the cells on the microscope stage.
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Acquire a baseline recording of fluorescence intensity at both excitation wavelengths

before applying any stimulus.

Add your experimental compound or stimulus and begin time-lapse imaging, alternating

between 340 nm and 380 nm excitation.

The frequency of image acquisition will depend on the kinetics of the biological response

being studied.

IV. Data Analysis
Ratio Calculation:

For each time point, calculate the ratio of the fluorescence intensity obtained with 340 nm

excitation to the intensity obtained with 380 nm excitation (F₃₄₀/F₃₈₀).

Background fluorescence should be subtracted from each image before calculating the

ratio.

Conversion to Ion Concentration (Optional):

To convert the fluorescence ratio to an absolute ion concentration, a calibration must be

performed using the following equation (derived from the Grynkiewicz equation): [Ion] = Kd

* [(R - Rmin) / (Rmax - R)] * (F₃₈₀max / F₃₈₀min)

Where:

Kd is the dissociation constant of Mag-Fura-2 for the ion of interest (Mg²⁺ or Ca²⁺).

R is the measured F₃₄₀/F₃₈₀ ratio.

Rmin is the ratio in the absence of the ion (determined using an ion chelator).

Rmax is the ratio at saturating ion concentrations (determined using an ionophore and a

high concentration of the ion).

F₃₈₀max is the fluorescence intensity at 380 nm in the absence of the ion.
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F₃₈₀min is the fluorescence intensity at 380 nm at saturating ion concentrations.
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Click to download full resolution via product page

Caption: Experimental workflow for Mag-Fura-2 imaging in live cells.

Plasma Membrane

Cytosol

Endoplasmic Reticulum

Agonist

GPCR

Binds

PLC

Activates

PIP2

Cleaves

IP3DAG

IP3 Receptor

Binds

Ca²⁺ Release

Mag-Fura-2 Measurement

Detected by

Opens

[Ca²⁺]

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1146849?utm_src=pdf-body-img
https://www.benchchem.com/product/b1146849?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Gq-coupled GPCR signaling leading to Ca²⁺ release measured by Mag-Fura-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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